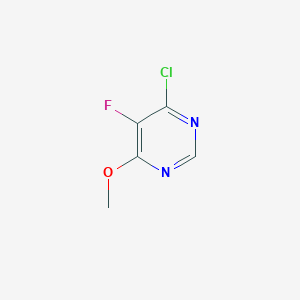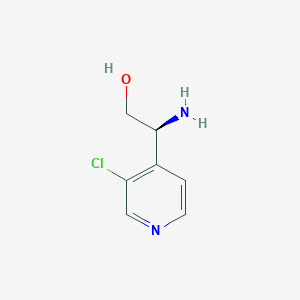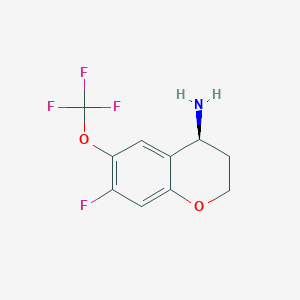
(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a synthetic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry due to their diverse biological activities . This compound, characterized by the presence of fluorine and trifluoromethoxy groups, exhibits unique chemical properties that make it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine typically involves multiple steps, starting with the preparation of the chromanone core. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in polyphosphoric acid at 75–80ºC . Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromanone core to chromanol derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products
The major products formed from these reactions include various substituted chromanones, chromanols, and other functionalized derivatives that can be further utilized in medicinal chemistry.
Applications De Recherche Scientifique
(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethoxy groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Lacks the fluorine and trifluoromethoxy groups, resulting in different biological activities.
Flavanone: Similar structure but with a different substitution pattern on the aromatic ring.
Isoflavone: Contains a different core structure with distinct biological properties.
Uniqueness
(S)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine and trifluoromethoxy groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H9F4NO2 |
|---|---|
Poids moléculaire |
251.18 g/mol |
Nom IUPAC |
(4S)-7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2/t7-/m0/s1 |
Clé InChI |
SYJHOAKWAOPFED-ZETCQYMHSA-N |
SMILES isomérique |
C1COC2=CC(=C(C=C2[C@H]1N)OC(F)(F)F)F |
SMILES canonique |
C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


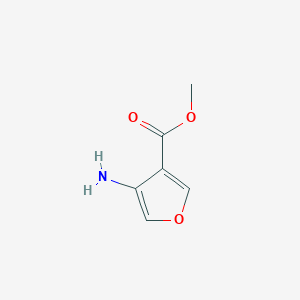
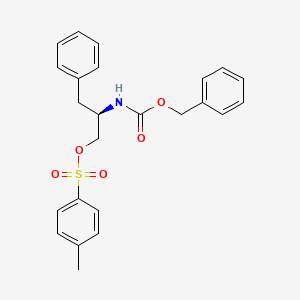
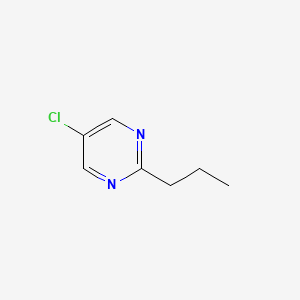


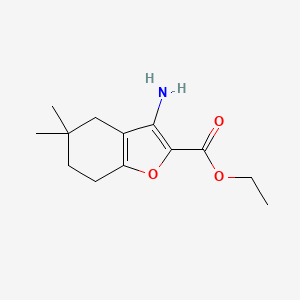
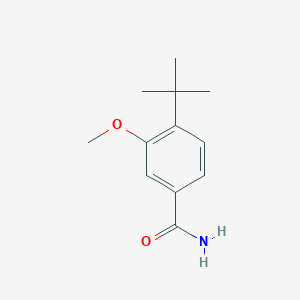
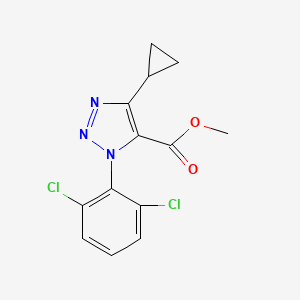
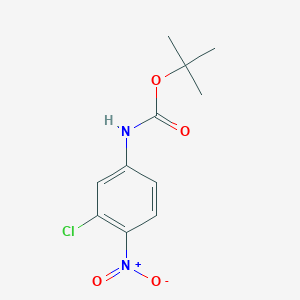
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
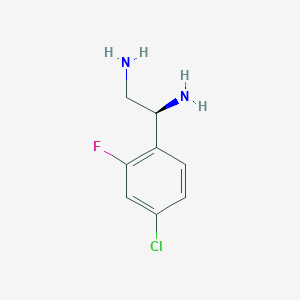
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)
